molecular formula C15H15NO5 B5512649 dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5512649
M. Wt: 289.28 g/mol
InChI Key: JKNAFKBJEYVKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is a chemical compound that belongs to the class of 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates. These compounds are notable for their diverse applications in pharmacology and organic chemistry.

Synthesis Analysis

The synthesis of similar compounds, particularly those in the 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylate class, often involves multi-step reactions. For instance, Ashimori et al. (1991) described the synthesis of optically active derivatives of this class via a resolution process using quinidine and cinchonidine (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyridine ring substituted with various groups, which significantly influences their chemical and physical properties. The structure has been determined through methods like X-ray crystallography, NMR, and IR spectroscopy, as demonstrated in studies by Maru and Shah (2013) on similar compounds (Maru & Shah, 2013).

Chemical Reactions and Properties

These compounds exhibit diverse chemical reactivities, depending on the nature of the substituents on the pyridine ring. They are often involved in reactions like Michael addition, as reported by Sun et al. (2011) for related compounds (Sun et al., 2011).

Scientific Research Applications

Enzymatic Resolution and Hydrolysis

A study by Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Derivatives with spacers containing a hydrolyzable group were synthesized and subjected to hydrolysis, highlighting the potential for preparing enantiomerically pure compounds in pharmaceutical research Sobolev et al., 2002.

Catalytic Acetylation

Connors and Albert (1973) reported the catalytic acetylation of hydroxy compounds using 4-dimethylaminopyridine, showcasing a method with significantly higher catalytic activity than traditional methods. This research underlines the utility of dimethylaminopyridine derivatives in analytical chemistry for the determination of hydroxy groups Connors & Albert, 1973.

Reaction Mechanism Exploration

Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, providing insights into the reaction mechanism and highlighting the compound's efficiency and recyclability in organic synthesis Liu et al., 2014.

Synthesis of Fused Derivatives

Yavari and Hossaini (2006) described the synthesis of fused α-methylene-γ-butyrolactone derivatives through the reaction of dimethyl acetylenedicarboxylate with various phenols. This work contributes to the field of organic synthesis by providing a method to generate structurally complex molecules with potential applications in material science and pharmaceuticals Yavari & Hossaini, 2006.

Neuroprotective Agent Development

Kazda and Towart (2005) investigated nimodipine, a compound structurally related to dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as a calcium antagonistic drug with a preferential cerebrovascular action. Their research highlights the potential use of such compounds in preventing cerebral vasospasm and treating cerebral ischemia, showcasing the relevance of these compounds in developing neuroprotective therapies Kazda & Towart, 2005.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many 1,4-dihydropyridines are known to act as calcium channel blockers .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation .

properties

IUPAC Name

dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-14(18)11-7-16-8-12(15(19)21-2)13(11)9-3-5-10(17)6-4-9/h3-8,13,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNAFKBJEYVKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.